2-Naphthalenebutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3036. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

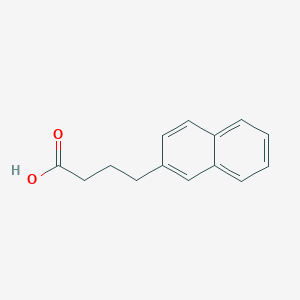

4-naphthalen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-14(16)7-3-4-11-8-9-12-5-1-2-6-13(12)10-11/h1-2,5-6,8-10H,3-4,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRVUQIGDLSBCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277604 |

Source

|

| Record name | 2-Naphthalenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-28-5 |

Source

|

| Record name | 2-Naphthalenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3036 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(naphthalen-2-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Naphthalenebutanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-(Naphthalen-2-yl)butanoic Acid

This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and analytical characterization of 4-(naphthalen-2-yl)butanoic acid (also known as 2-Naphthalenebutanoic acid). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its application in a laboratory setting.

4-(Naphthalen-2-yl)butanoic acid is an aromatic carboxylic acid featuring a naphthalene bicyclic system linked to a butanoic acid chain at the 2-position. This structure combines the lipophilic, rigid nature of the naphthalene core with the versatile functionality of a carboxylic acid, making it a valuable scaffold in synthetic and medicinal chemistry.[1][2]

Systematic IUPAC Name: 4-(Naphthalen-2-yl)butanoic acid Common Synonyms: this compound, 4-(2-Naphthyl)butanoic acid, 2-Naphthalenebutyric acid[3][4] CAS Number: 782-28-5[3] Molecular Formula: C₁₄H₁₄O₂[3]

Caption: Molecular Structure of 4-(Naphthalen-2-yl)butanoic acid.

Physicochemical and Predicted Pharmacokinetic Properties

The physicochemical properties of a compound are foundational to its behavior in both chemical reactions and biological systems. The data presented below are critical for experimental design, influencing choices of solvents, reaction conditions, and purification techniques. For drug development, properties like pKa and LogP are essential predictors of absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Unit | Source |

| Molecular Weight | 214.26 | g/mol | [3] |

| Density | 1.164 | g/cm³ | [4] |

| Boiling Point | 395.6 | °C (at 760 mmHg) | [3] |

| Predicted pKa | 4.75 ± 0.10 | [3] | |

| Predicted LogP | 3.65 | [3] | |

| Topological Polar Surface Area | 37.3 | Ų | [3] |

| Rotatable Bond Count | 4 | [3] |

Expertise & Experience Insights:

-

The predicted pKa of 4.75 is typical for a carboxylic acid, indicating it will be predominantly in its deprotonated, carboxylate form at physiological pH (7.4).[3] This is a critical consideration for designing biological assays and understanding its solubility in buffer systems.

-

The LogP value of 3.65 suggests significant lipophilicity, driven by the large naphthalene core.[3] This implies good solubility in organic solvents like dichloromethane, ethyl acetate, and ethers, but poor solubility in aqueous media. This property is often correlated with membrane permeability in drug candidates.

-

The molecule's crystal structure is characterized by the formation of cyclic dimers via hydrogen bonding between the carboxylic acid groups, a common packing motif for carboxylic acids.[5][6]

Synthesis and Purification

A robust and scalable synthesis is paramount for the practical application of any chemical entity. The most direct and well-documented approach to 4-(naphthalen-2-yl)butanoic acid involves a two-step sequence starting from naphthalene: a Friedel-Crafts acylation followed by a carbonyl reduction.

Caption: High-level workflow for the synthesis of 4-(naphthalen-2-yl)butanoic acid.

Experimental Protocol: Synthesis via Friedel-Crafts and Wolff-Kishner Reduction

This two-step protocol provides a reliable laboratory-scale synthesis.

Step 1: Friedel-Crafts Acylation of Naphthalene

-

Causality: This reaction acylates the naphthalene ring to install the required four-carbon chain. The reaction preferentially occurs at the 2-position under thermodynamic control, which is favored by the use of a milder solvent like nitrobenzene compared to harsher solvents like carbon disulfide which favor 1-substitution.

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in nitrobenzene at 0°C, add succinic anhydride portion-wise.

-

Slowly add a solution of naphthalene in nitrobenzene, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(2-naphthyl)-4-oxobutanoic acid.[7]

Step 2: Wolff-Kishner Reduction of the Keto-acid Intermediate

-

Causality: This classic reduction method is highly effective for converting aryl ketones to the corresponding alkanes under basic conditions, which preserves the carboxylic acid functional group. The high boiling point of ethylene glycol is necessary to achieve the temperatures required for the decomposition of the hydrazone intermediate.

-

Combine the crude 4-(2-naphthyl)-4-oxobutanoic acid, potassium hydroxide (KOH), and hydrazine hydrate (N₂H₄·H₂O) in ethylene glycol.[3]

-

Heat the mixture to reflux for 1.5-2 hours to form the hydrazone.

-

Increase the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to ~190-200°C.

-

Maintain this temperature for 3-4 hours until nitrogen evolution ceases.

-

Cool the reaction mixture, dilute with water, and acidify with concentrated HCl to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 4-(naphthalen-2-yl)butanoic acid.

Chemical Reactivity and Derivatization

The reactivity of 4-(naphthalen-2-yl)butanoic acid is governed by its two primary functional components: the carboxylic acid group and the naphthalene ring.

Caption: Key reaction pathways for 4-(naphthalen-2-yl)butanoic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization.

-

Esterification: Standard procedures such as Fischer-Speier esterification (refluxing with an alcohol under acidic catalysis) or milder methods like Steglich esterification (using DCC/DMAP) can be employed to produce a wide range of esters.

-

Amidation: The acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine to form the corresponding amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 4-(naphthalen-2-yl)butan-1-ol.

Reactions of the Naphthalene Ring

-

Intramolecular Friedel-Crafts Acylation (Cyclization): A key reaction of this molecule is its ability to undergo intramolecular cyclization under strong acid catalysis (e.g., polyphosphoric acid, Nafion-H) to form a tricyclic ketone, 2,3-dihydro-1H-phenanthren-4-one.[3] This reaction is a powerful method for building polycyclic aromatic systems.

-

Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions such as nitration or halogenation. The directing effects of the alkyl chain will favor substitution on the naphthalene ring, though regioselectivity can be complex.

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral characteristics.

-

Infrared (IR) Spectroscopy:

-

A very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

-

A strong, sharp C=O stretching absorption around 1700-1725 cm⁻¹.

-

Aromatic C-H stretching peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretching peaks just below 3000 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Aromatic Protons (7H): A complex multiplet pattern in the range of δ 7.3-8.0 ppm.

-

Benzylic Protons (-CH₂-Ar, 2H): A triplet around δ 2.8-3.0 ppm.

-

Methylene Protons (-CH₂-CH₂-CO, 2H): A multiplet (quintet or sextet) around δ 2.0-2.2 ppm.

-

Methylene Protons (-CH₂-CO, 2H): A triplet around δ 2.4-2.6 ppm.

-

Carboxylic Acid Proton (-COOH, 1H): A broad singlet, typically far downfield (δ 10-12 ppm), which is D₂O exchangeable.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carbonyl Carbon (-COOH): A signal in the δ 175-185 ppm region.

-

Aromatic Carbons (10C): Multiple signals between δ 125-140 ppm.

-

Aliphatic Carbons (3C): Signals for the three distinct methylene carbons in the δ 25-40 ppm range.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 214.

-

Key Fragmentation:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 169.

-

Benzylic cleavage to produce the stable naphthylmethyl cation at m/z = 141. This is often a very strong peak in the spectrum.

-

-

Relevance in Medicinal Chemistry and Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as Naproxen (anti-inflammatory), Terbinafine (antifungal), and Bedaquiline (antitubercular).[1][8] The rigid, lipophilic nature of the naphthalene ring facilitates strong binding interactions with protein targets, particularly in hydrophobic pockets.

4-(Naphthalen-2-yl)butanoic acid serves as a versatile starting material or fragment for the development of novel therapeutics.[2]

-

Scaffold for Synthesis: The carboxylic acid handle allows for the straightforward creation of amide or ester libraries, enabling systematic exploration of structure-activity relationships (SAR).

-

Bioisosteric Replacement: The butanoic acid chain can act as a flexible linker to position the naphthalene core within a target's binding site. It can be modified or used to mimic other structural motifs.

-

Core for Polycyclic Agents: As demonstrated by its intramolecular cyclization, the molecule is a direct precursor to phenanthrenone-based structures, which are also explored in drug discovery.[3]

The combination of a proven pharmacophore (naphthalene) with a flexible and reactive linker (butanoic acid) makes 4-(naphthalen-2-yl)butanoic acid a compound of significant interest for researchers aiming to design next-generation therapeutic agents.[8][9]

References

-

Makar, S., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-275. Available from: [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (n.d.). ResearchGate. Available from: [Link]

-

Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.). Pharmaguideline. Available from: [Link]

-

Amonette, A. J., & Gerkin, R. E. (1996). 4-(2-Naphthyl)butanoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(12), 3083-3086. Available from: [Link]

-

4-(2-Naphthyl)butanoic acid | CAS#:782-28-5. (2025). Chemsrc. Available from: [Link]

-

Naphthalene Derivatives: A New Range of Antimicrobials with High Therapeutic Value. (n.d.). RJPT. Available from: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-(2-Naphthyl)butanoic acid | CAS#:782-28-5 | Chemsrc [chemsrc.com]

- 5. 4-(2-Naphthyl)butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]

- 7. scbt.com [scbt.com]

- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

An In-Depth Technical Guide to the Synthesis of 2-Naphthalenebutanoic Acid

This guide provides a comprehensive overview of the synthetic pathways leading to 2-naphthalenebutanoic acid, a valuable building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, offers detailed experimental protocols, and provides insights into the practical aspects of the synthesis, purification, and characterization of the target molecule and its key intermediate.

Introduction

This compound, with its characteristic naphthalene moiety and a butyric acid side chain, serves as a crucial intermediate in the synthesis of various organic compounds. Its structural features make it a desirable scaffold for the development of pharmacologically active agents and functional materials. The robust and scalable synthesis of this compound is, therefore, of significant interest to the scientific community. This guide will focus on the most prevalent and reliable synthetic route, proceeding through a Friedel-Crafts acylation followed by a carbonyl group reduction.

Core Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process:

-

Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride in the presence of a Lewis acid catalyst to yield the intermediate, 3-(2-naphthoyl)propionic acid.

-

Reduction: The carbonyl group of the intermediate is reduced to a methylene group to afford the final product, this compound. Two classical reduction methods, the Clemmensen and the Wolff-Kishner reductions, are discussed in detail.

dot graph "synthesis_overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Part 1: Friedel-Crafts Acylation of Naphthalene

The initial step involves the electrophilic aromatic substitution of naphthalene with succinic anhydride. The regioselectivity of this reaction is a critical consideration. The acylation of naphthalene can lead to both 1- and 2-substituted products. The choice of solvent and reaction conditions can influence the product distribution. While kinetically controlled reactions at lower temperatures tend to favor the 1-isomer, thermodynamically controlled reactions at higher temperatures or in specific solvents like nitrobenzene favor the formation of the more stable 2-isomer, which is the desired precursor for this compound.

Experimental Protocol: Synthesis of 3-(2-Naphthoyl)propionic Acid

This protocol is adapted from established literature procedures for Friedel-Crafts acylation.[1][2]

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (anhydrous)

-

5% Hydrochloric acid (HCl)

-

Sodium carbonate solution

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas trap, add naphthalene (1.0 eq) and anhydrous nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 eq) in portions with vigorous stirring.

-

Once the addition is complete, add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for 1 hour and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a 10% sodium carbonate solution to extract the acidic product.

-

Acidify the sodium carbonate extract with concentrated HCl to precipitate the crude 3-(2-naphthoyl)propionic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

| Reactant/Reagent | Molar Ratio | Notes |

| Naphthalene | 1.0 | |

| Succinic Anhydride | 1.1 | |

| Aluminum Chloride | 2.2 | Must be anhydrous. Added in portions. |

| Nitrobenzene | - | Solvent. Favors 2-substitution. |

Table 1: Stoichiometry for the Friedel-Crafts Acylation.

Part 2: Reduction of 3-(2-Naphthoyl)propionic Acid

The second and final step is the reduction of the ketone functionality in 3-(2-naphthoyl)propionic acid to a methylene group. This transformation can be effectively achieved by either the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions). The choice between these two methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. For this particular substrate, both methods are generally applicable.

Method A: Clemmensen Reduction

The Clemmensen reduction utilizes amalgamated zinc and concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[3][4][5] The reaction is carried out under strongly acidic conditions.

dot graph "clemmensen_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Materials:

-

3-(2-Naphthoyl)propionic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Sodium bicarbonate solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution for 5-10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Add 3-(2-naphthoyl)propionic acid to the flask.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.

-

Combine the organic extracts and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent like hexane or an ethanol/water mixture.

Method B: Wolff-Kishner Reduction (Huang-Minlon Modification)

The Wolff-Kishner reduction involves the conversion of the carbonyl group to a hydrazone, which is then treated with a strong base at high temperatures to yield the alkane. The Huang-Minlon modification is a more practical, one-pot procedure that uses a high-boiling solvent like diethylene glycol and allows for the in-situ formation of the hydrazone and its subsequent decomposition.

dot graph "wolff_kishner_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Materials:

-

3-(2-Naphthoyl)propionic acid

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Hydrochloric acid (HCl)

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 3-(2-naphthoyl)propionic acid in diethylene glycol.

-

Add potassium hydroxide pellets and hydrazine hydrate.

-

Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone. Water will distill from the reaction mixture.

-

After the initial reflux, arrange the apparatus for distillation and slowly raise the temperature to 190-200 °C to remove water and excess hydrazine.

-

Once the temperature reaches 190-200 °C, switch back to a reflux setup and maintain this temperature for 3-4 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and pour it into a beaker of cold water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

The crude this compound can be purified by recrystallization.

| Method | Conditions | Advantages | Disadvantages |

| Clemmensen | Acidic (Zn(Hg), HCl) | Effective for aryl ketones. | Not suitable for acid-sensitive substrates. Use of toxic mercury. |

| Wolff-Kishner | Basic (H₂NNH₂·H₂O, KOH) | Good for acid-sensitive substrates. | Not suitable for base-sensitive substrates. High temperatures required. |

Table 2: Comparison of Reduction Methods.

Part 3: Purification and Characterization

Purification

Recrystallization is the primary method for purifying both the intermediate, 3-(2-naphthoyl)propionic acid, and the final product, this compound. The choice of solvent is crucial for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include ethanol/water, acetic acid/water, and hexane for the final product.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques. While specific, authoritatively sourced NMR data for 3-(2-naphthoyl)propionic acid and this compound were not available in the conducted searches, the expected spectral features can be predicted based on the structures.

3-(2-Naphthoyl)propionic Acid (Expected Data):

-

¹H NMR: Aromatic protons of the naphthalene ring would appear in the range of 7.5-8.5 ppm. The methylene protons of the propionic acid chain would appear as two triplets around 2.8-3.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbonyl carbon of the ketone would be observed around 195-205 ppm, and the carboxylic acid carbonyl would be around 170-180 ppm. Aromatic carbons would resonate in the 125-135 ppm region. The methylene carbons would appear in the aliphatic region.

-

IR Spectroscopy: Characteristic peaks for the ketone C=O stretch (around 1680 cm⁻¹), carboxylic acid C=O stretch (around 1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).

This compound (Expected Data):

-

¹H NMR: Aromatic protons of the naphthalene ring would appear in the range of 7.2-7.9 ppm. The methylene protons of the butanoic acid chain would show characteristic multiplets in the aliphatic region (around 1.8-3.0 ppm). The carboxylic acid proton would be a broad singlet downfield.

-

¹³C NMR: The carboxylic acid carbonyl would be around 175-185 ppm. Aromatic carbons would be in the 125-135 ppm region. The four methylene carbons of the side chain would appear in the aliphatic region of the spectrum.

-

IR Spectroscopy: A strong C=O stretching band for the carboxylic acid (around 1700 cm⁻¹) and a broad O-H stretch (2500-3300 cm⁻¹).

Melting Point: Comparison of the experimentally determined melting points of the intermediate and final product with literature values is a crucial step in confirming their identity and purity.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The Friedel-Crafts acylation of naphthalene with succinic anhydride provides a reliable route to the key intermediate, 3-(2-naphthoyl)propionic acid. Subsequent reduction of the keto group, achievable under either acidic (Clemmensen) or basic (Wolff-Kishner) conditions, yields the desired product. Careful control of reaction parameters, appropriate purification techniques, and thorough characterization are essential for obtaining high-purity this compound for further applications in research and development.

References

-

BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride.

-

Storr, H. E. Friedel-Crafts Acetylation of 1- and 2-Methylnaphthalene. Oklahoma State University, 1968.

-

Wikipedia. Wolff–Kishner reduction.

-

Organic Syntheses. β-BENZOYLPROPIONIC ACID.

-

Chemistry LibreTexts. Clemmensen Reduction.

-

CUNY. Purification by Recrystallization.

-

Alfa Chemistry. Recrystallization of Benzoic Acid.

-

NIH. Mechanochemical Friedel–Crafts acylations. Beilstein J. Org. Chem.2019 , 15, 1313–1321.

-

Organic Chemistry Portal. Wolff-Kishner Reduction.

-

Quora. How can naphthalene be prepared from benzene?

-

Annamalai University. Clemmensen reduction.

-

ACS Publications. Synthesis of β-(6-Methoxy-1-naphthoyl)-propionic Acid. J. Am. Chem. Soc.1954 , 76 (19), pp 4973–4976.

-

Wikipedia. Clemmensen reduction.

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.

-

YouTube. Experiment 14: Friedel-Crafts Acylation.

-

ChemicalBook. 2-Naphthoic acid(93-09-4) 1H NMR spectrum.

-

University of Colorado Boulder. Recrystallization.

-

BYJU'S. Clemmensen Reduction reaction.

-

Organic Reactions. The Wolff-Kishner Reduction.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2-Naphthalenebutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalenebutanoic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, featuring a butanoic acid substituent at the C-2 position. This compound and its analogues are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the rigid, aromatic naphthalene core in conjunction with the flexible, functional carboxylic acid side chain. Accurate structural elucidation and characterization are paramount for its application in drug design, molecular probes, and advanced materials. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering a foundational reference for its identification and analysis.

This document will delve into the core spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A detailed interpretation of the predicted spectra is provided, grounded in fundamental principles and substantiated by data from analogous compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignments.

¹H NMR Spectroscopy

Theoretical Principles: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) arises from the magnetic interactions with neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-3 | 7.80 - 7.90 | m | - | 2H |

| H-4, H-5, H-6, H-7, H-8 | 7.30 - 7.50 | m | - | 5H |

| H-α | 2.95 - 3.05 | t | ~7.5 | 2H |

| H-β | 2.00 - 2.10 | sextet | ~7.5 | 2H |

| H-γ | 2.40 - 2.50 | t | ~7.5 | 2H |

| -COOH | 10.0 - 12.0 | br s | - | 1H |

Spectral Interpretation: The ¹H NMR spectrum of this compound is predicted to show distinct regions corresponding to the aromatic and aliphatic protons. The seven aromatic protons on the naphthalene ring will appear in the downfield region (7.30-7.90 ppm) as a complex multiplet due to intricate spin-spin coupling. The protons on the butanoic acid side chain will be observed in the upfield region. The methylene group adjacent to the naphthalene ring (H-α) is expected to be a triplet at around 2.95-3.05 ppm. The next methylene group (H-β) would appear as a sextet around 2.00-2.10 ppm, and the methylene group adjacent to the carboxyl group (H-γ) as a triplet around 2.40-2.50 ppm. The acidic proton of the carboxyl group will be a broad singlet in the far downfield region (10.0-12.0 ppm), and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data similarly to ¹H NMR.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 178 - 182 |

| C-1, C-3 | 127 - 129 |

| C-2 | 138 - 142 |

| C-4, C-5, C-6, C-7, C-8 | 125 - 128 |

| C-4a, C-8a | 132 - 135 |

| C-α | 34 - 38 |

| C-β | 26 - 30 |

| C-γ | 30 - 34 |

Spectral Interpretation: The ¹³C NMR spectrum is predicted to show a total of 14 distinct signals, corresponding to the 14 unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, appearing in the 178-182 ppm range. The ten carbons of the naphthalene ring will resonate in the aromatic region (125-142 ppm). The aliphatic carbons of the butanoic acid chain will appear in the upfield region, with C-α around 34-38 ppm, C-β at 26-30 ppm, and C-γ at 30-34 ppm.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small amount of the solid sample with potassium bromide and pressing it into a disk) or as a thin film by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Characteristic IR Absorptions:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Stretching |

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |

Spectral Interpretation: The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad band from 2500 to 3300 cm⁻¹ is expected for the O-H stretching vibration, which often overlaps with the C-H stretching bands. A strong, sharp absorption band between 1700 and 1725 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid. Aromatic C=C stretching vibrations will appear as multiple bands in the 1500-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations will be observed between 2850 and 2960 cm⁻¹. The C-O stretching of the carboxylic acid will give rise to a band in the 1210-1320 cm⁻¹ region.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry (MS) is an analytical technique that ionizes molecules and then separates the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and ionized, usually by electron impact.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺˙): m/z = 214.25

-

Key Fragmentation Pathways:

Caption: A workflow diagram illustrating the integrated spectroscopic approach for the characterization of this compound.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The presented data and interpretations serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science, facilitating the unambiguous identification and characterization of this important naphthalene derivative. The synergistic use of these spectroscopic techniques, as outlined in the workflow, ensures a comprehensive and reliable structural elucidation.

References

-

NMRDB: An online resource for the prediction of ¹H and ¹³C NMR spectra. [Link]

-

NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including IR and mass spectra. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

2-Naphthalenebutanoic acid NMR analysis

An In-depth Technical Guide to the NMR Analysis of 2-Naphthalenebutanoic Acid

Abstract

This technical guide provides a comprehensive framework for the complete nuclear magnetic resonance (NMR) analysis of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices. We will cover foundational principles, from meticulous sample preparation to advanced two-dimensional NMR techniques for unambiguous structural elucidation and conclude with an overview of quantitative NMR (qNMR) for purity assessment. The protocols and interpretations herein are designed to serve as a self-validating system, ensuring scientific integrity and reproducible results.

Introduction: The Analytical Imperative for this compound

This compound is a derivative of naphthalene, a structural motif found in various pharmacologically active compounds and functional materials. Its structure, comprising a rigid aromatic naphthalene core and a flexible butanoic acid side chain, presents a unique set of analytical challenges. For drug development and quality control, unambiguous confirmation of its chemical structure, including isomeric purity and the precise assignment of all atomic positions, is not merely academic but a regulatory and scientific necessity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides unparalleled insight into molecular structure, connectivity, and conformation. This guide details a multi-faceted NMR approach, leveraging 1D and 2D experiments to build a complete, validated structural profile of the molecule.

Foundational Analysis: Structure and Sample Preparation

A successful NMR analysis begins not in the spectrometer, but with a thorough understanding of the molecule and meticulous sample preparation.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains distinct chemical environments that will give rise to a unique NMR fingerprint. The key to interpretation is to deconstruct the molecule into its constituent spin systems: the seven aromatic protons on the naphthalene ring and the seven aliphatic protons on the butanoic acid chain, plus the single carboxylic acid proton.

Caption: Numbering scheme for this compound.

Experimental Protocol: Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample. A robust and reproducible protocol is essential.

Causality Behind Choices:

-

Solvent Selection : The choice of deuterated solvent is critical. While CDCl₃ is a common choice for many organic molecules due to its excellent dissolving power and volatility, it can lead to peak broadening or even disappearance of the carboxylic acid proton signal due to chemical exchange.[1] DMSO-d₆ is often superior for analyzing compounds with labile protons (-OH, -NH, -COOH) because it forms stronger hydrogen bonds, slowing down the exchange rate and resulting in a sharper, more easily observable signal.[2]

-

Concentration : The sample concentration must be sufficient to achieve a good signal-to-noise ratio (S/N) in a reasonable time, especially for ¹³C and 2D experiments. For small molecules (MW < 500 Da), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is standard for ¹H NMR.[3][4][5]

-

Homogeneity : The solution must be completely homogenous and free of any particulate matter.[3] Suspended solids will severely degrade the magnetic field homogeneity, a process known as "shimming," leading to broad, distorted peaks and poor resolution.

| Step | Action | Rationale & Expert Insight |

| 1 | Weighing | Accurately weigh 10-20 mg of this compound into a clean, dry vial. For quantitative analysis, this step requires an analytical balance and meticulous recording. |

| 2 | Dissolution | Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. Vortex or gently sonicate to ensure complete dissolution.[5] Preparing the sample in a secondary vial before transferring to the NMR tube allows for better mixing and visual confirmation of dissolution. |

| 3 | Filtering (Optional) | If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube. This is a critical step to ensure optimal shimming and spectral quality.[4][5] |

| 4 | Transfer | Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid using scratched or chipped tubes as they can break in the spectrometer.[4][6] |

| 5 | Referencing | The solvent signal itself can be used for referencing, but for high accuracy, an internal standard like Tetramethylsilane (TMS) is used (0 ppm). However, TMS is volatile. For qNMR, a non-volatile internal standard is required.[5][7] |

| 6 | Labeling & Storage | Cap the tube securely and label it clearly. If the compound is sensitive, store it appropriately before analysis.[5] |

One-Dimensional (1D) NMR Analysis: The Initial Fingerprint

1D NMR spectra (¹H and ¹³C) provide the primary overview of the molecule's structure.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum maps the chemical environment, count, and connectivity of all protons.

-

Chemical Shift (δ) : The position of a signal indicates its electronic environment. Protons on the naphthalene ring are deshielded by the aromatic ring current and appear far downfield. The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygens and hydrogen bonding, placing it at a very low field.[8][9]

-

Integration : The area under each signal is directly proportional to the number of protons it represents.

-

Multiplicity (Splitting) : The splitting pattern of a signal, governed by the n+1 rule, reveals the number of neighboring protons.

| Proton Assignment | Expected δ (ppm) in DMSO-d₆ | Multiplicity | Integration |

| -COOH | > 12.0 | Broad Singlet (br s) | 1H |

| Aromatic (H1, H3-H8) | 7.4 - 8.2 | Multiplets (m) | 7H |

| -CH₂- (α to ring) | ~2.9 - 3.1 | Triplet (t) | 2H |

| -CH₂- (α to COOH) | ~2.2 - 2.4 | Triplet (t) | 2H |

| -CH₂- (β position) | ~1.8 - 2.0 | Quintet/Sextet | 2H |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C spectrum provides a direct count of the number of unique carbon environments.

-

Chemical Shift (δ) : Carbonyl carbons are significantly deshielded and appear furthest downfield.[9][10] Aromatic carbons occupy the intermediate region, while aliphatic carbons are the most shielded and appear upfield.

| Carbon Assignment | Expected δ (ppm) in DMSO-d₆ |

| C =O (Carboxyl) | 170 - 180 |

| C (Aromatic, Quaternary) | 130 - 140 |

| C H (Aromatic) | 123 - 130 |

| -C H₂- (α to ring) | 33 - 36 |

| -C H₂- (α to COOH) | 30 - 33 |

| -C H₂- (β position) | 25 - 28 |

Two-Dimensional (2D) NMR: Unambiguous Structural Confirmation

While 1D NMR provides a wealth of information, complex spin systems, such as the crowded aromatic region of naphthalene, often require 2D NMR for definitive assignment. 2D experiments correlate signals based on specific interactions, resolving spectral overlap and confirming connectivity.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[11][12] It is the primary tool for mapping out contiguous proton spin systems.

-

Principle : A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is spin-spin coupled to the proton at δ₂.

-

Application : For this compound, COSY is invaluable for tracing the connectivity of the entire butanoic acid chain. A cross-peak will connect the α-CH₂ to the β-CH₂, and another will connect the β-CH₂ to the γ-CH₂. It will also reveal the coupling network within the aromatic ring system.

Caption: Conceptual COSY workflow for the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton directly to the carbon atom to which it is attached (a one-bond ¹H-¹³C correlation).[13][14]

-

Principle : A cross-peak at coordinates (δH, δC) provides an unambiguous link between a specific proton signal and its directly bonded carbon signal.

-

Application : This is the most reliable way to assign the carbon signals of all proton-bearing carbons. For example, the proton signal at ~3.0 ppm will show a cross-peak to the carbon signal at ~34 ppm, definitively assigning them as the α-CH₂ group. Quaternary carbons (like the carboxyl C=O and the ring-junction carbons) will be absent from the HSQC spectrum, which aids in their identification.

Caption: HSQC correlates directly-bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the complete molecular structure by revealing long-range correlations between protons and carbons over two to three bonds.[14][15]

-

Principle : A cross-peak at (δH, δC) indicates that a proton at δH is 2-3 bonds away from a carbon at δC.

-

Application : HMBC connects the molecular fragments. Key correlations for this compound include:

-

Connecting the Chain to the Ring : The protons of the α-CH₂ group will show correlations to the C2, C1, and C3 carbons of the naphthalene ring, confirming the attachment point.

-

Connecting the Chain to the Carboxyl Group : The protons of the γ-CH₂ group will show a correlation to the carboxyl carbon (C=O).

-

Confirming Aromatic Structure : Correlations from one aromatic proton to carbons two and three bonds away help to definitively assign the positions around the naphthalene core.

-

Caption: Key HMBC correlations for structural assembly.

Quantitative NMR (qNMR): Beyond Structure to Purity

For applications in drug development and quality control, knowing the purity of a substance is as important as knowing its structure. qNMR is a primary analytical method for determining the purity or concentration of a sample with high precision and accuracy.[16][17]

-

Principle : Unlike other methods, the integral of an NMR signal is directly proportional to the molar amount of the substance, requiring no calibration curves if an internal standard of known purity is used.[16]

-

Self-Validation : The method is self-validating because the identity of the analyte is confirmed by the same spectrum used for quantification.

Protocol for qNMR Analysis

-

Select an Internal Standard (IS) : Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.[16][18]

-

Accurate Weighing : Use a calibrated analytical balance to accurately weigh both the this compound (analyte) and the internal standard into the same vial.

-

Sample Preparation : Dissolve the mixture completely in a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Acquisition : Acquire the ¹H NMR spectrum using parameters optimized for quantification. Crucially, the relaxation delay (d1) must be long enough (typically 5 times the longest T₁ relaxation time) to ensure complete relaxation of all protons, a key requirement for accurate integration.[18]

-

Data Processing and Calculation : Carefully integrate a well-resolved signal from the analyte and one from the internal standard. The purity is calculated using the following formula[16]:

Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS (%)

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular Weight

-

m = mass

-

Conclusion

The comprehensive NMR analysis of this compound is a systematic process that builds from foundational 1D experiments to advanced 2D correlations. This multi-technique approach, beginning with meticulous sample preparation and culminating in unambiguous 2D-based assignments, provides an unassailable confirmation of the molecular structure. By integrating protocols for both structural elucidation (COSY, HSQC, HMBC) and quantitative assessment (qNMR), researchers and drug development professionals can establish a complete, accurate, and validated analytical profile of this important chemical entity, ensuring the highest standards of scientific integrity.

References

- Georgia Tech NMR Center. (2023, August 29).

- Organomation.

- ETH Zurich. NMR Sample Preparation. Department of Chemistry and Applied Biosciences.

- Iowa State University. NMR Sample Preparation.

- MIT OpenCourseWare.

- University of Oxford. Quantitative NMR Spectroscopy. Department of Chemistry.

- YouTube. (2020, August 12). 1H NMR Spectroscopy of Naphthalene Explained.

- ResearchGate. (2021, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- University of Calgary. Spectroscopy Tutorial: Carboxylic Acids.

- Webster, G. K., et al. (2013). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Medicinal Chemistry.

- BioChromato. (2018, December 7).

- Tautermann, C. S., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

- Chemistry LibreTexts. (2021, January 19). Spectroscopy of Carboxylic Acids and Nitriles.

- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences.

- Sigma-Aldrich.

- Chemistry LibreTexts. (2021, August 15). Two Dimensional Homonuclear NMR Spectroscopy.

- Rinde, J., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

- Emery Pharma. (2018, April 2).

- Chemistry LibreTexts. (2021, August 15). Two Dimensional Heteronuclear NMR Spectroscopy.

- ResearchGate. 1 H-NMR data and HMBC results of compounds 3, 2A and 2B a.

- University of Regensburg. 13C NMR Chemical Shift Table.

Sources

- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organomation.com [organomation.com]

- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. emerypharma.com [emerypharma.com]

- 13. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. spectroscopyeurope.com [spectroscopyeurope.com]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Crystal Structure of 2-Naphthalenebutanoic Acid

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid dictates its fundamental physicochemical properties, profoundly influencing its behavior in pharmaceutical and materials science applications. This technical guide provides a comprehensive exploration of the crystal structure of 2-naphthalenebutanoic acid, a molecule of interest in drug development. We delve into the methodologies for obtaining and characterizing its crystalline form, from single-crystal growth to advanced solid-state analysis. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of Crystalline Form

This compound, a derivative of naphthalene, presents a compelling case for the critical examination of its solid-state properties. The interplay between the rigid, aromatic naphthalene moiety and the flexible butanoic acid side chain suggests the potential for rich and complex crystalline architectures. Understanding the crystal structure is not merely an academic exercise; it is a cornerstone of rational drug design and materials engineering.

The specific arrangement of molecules in the crystal lattice, known as the crystal packing, governs a cascade of macroscopic properties, including:

-

Solubility and Dissolution Rate: Crucial parameters for the bioavailability of an active pharmaceutical ingredient (API).

-

Melting Point and Thermal Stability: Affecting manufacturing processes, storage, and shelf-life.[1][2]

-

Hygroscopicity: The tendency to absorb moisture, which can impact stability and handling.

-

Mechanical Properties: Such as hardness and compressibility, which are important for tablet formulation.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with its own distinct properties.[3][4][5][6][7] The existence of polymorphs is a significant consideration in drug development, as different polymorphs can have different therapeutic effects and are subject to separate patent protection.

This guide will illuminate the path to elucidating the crystal structure of this compound, providing the necessary tools to harness its solid-state properties for targeted applications.

Synthesis and Crystallization

A prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality.[8][9]

Synthesis of this compound

Several synthetic routes to naphthalenecarboxylic acids and their derivatives have been reported. A common approach involves the oxidation of the corresponding alkylnaphthalene.[10][11][12][13] For this compound, a plausible synthesis could involve a multi-step process starting from naphthalene.

Diagram: Proposed Synthetic Pathway

Caption: A potential synthetic route to this compound.

Single Crystal Growth: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Experimental Protocol: Screening for Single Crystal Growth

-

Solvent Selection:

-

Begin by assessing the solubility of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).

-

Ideal solvents are those in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

-

Crystallization Techniques:

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

-

Slow Cooling:

-

Prepare a saturated solution at an elevated temperature.

-

Filter the hot solution.

-

Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a good solvent.

-

Place this solution in a small, open vial.

-

Place the vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble but the good solvent is miscible.

-

The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

-

Diagram: Crystallization Workflow

Caption: Workflow for single crystal growth screening.

Structural Elucidation and Characterization

Once suitable crystals are obtained, a suite of analytical techniques is employed to determine the crystal structure and characterize the solid-state properties.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.[14][15] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details of the crystal packing and intermolecular interactions.[14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[14]

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data to achieve the best fit.

-

Expected Crystallographic Data for this compound

While the specific crystal structure is unknown, we can anticipate certain features based on the molecular structure of similar organic acids.

| Parameter | Expected Value/Features | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Indicates the presence of inversion centers, common for achiral molecules. |

| Z (Molecules/Unit Cell) | 2, 4, or 8 | Number of molecules in the repeating unit of the crystal. |

| Key Intermolecular Interactions | Hydrogen-bonded carboxylic acid dimers; π-π stacking of naphthalene rings. | These interactions are the primary driving forces for the crystal packing. |

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the analysis of polycrystalline materials.[8][9][16] It is used for phase identification, to assess sample purity, and to study polymorphism. The PXRD pattern is a fingerprint of a specific crystalline form.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material.[1][2][17][18][19]

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. It can detect melting, crystallization, and solid-solid phase transitions.[1]

-

TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.[1][2]

Experimental Protocol: Thermal Analysis

-

A small amount of the crystalline sample (typically 2-5 mg) is placed in an aluminum pan.

-

The pan is placed in the DSC or TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow (DSC) or mass change (TGA) is recorded as a function of temperature.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information about the molecular structure and bonding within the crystal.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.[20][21] In the solid state, the positions and shapes of vibrational bands, particularly for the O-H and C=O stretching of the carboxylic acid, can give insights into the hydrogen bonding network.[20]

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: Can be used to study the local environment of atomic nuclei (e.g., ¹³C, ¹H) in the solid state. It is particularly useful for distinguishing between different polymorphs.

Diagram: Comprehensive Characterization Workflow

Sources

- 1. mooreanalytical.com [mooreanalytical.com]

- 2. tainstruments.com [tainstruments.com]

- 3. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Polymorphism of phase II enzymes: identification of new enzymes and polymorphic variants by database analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. CN106431886A - Preparation method of 2-naphthonic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 13. EP0212221B1 - Process for the preparation of naphthalene-2,6-dicarboxylic acid - Google Patents [patents.google.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. rigaku.com [rigaku.com]

- 16. researchgate.net [researchgate.net]

- 17. iitk.ac.in [iitk.ac.in]

- 18. cetco.com [cetco.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of 2-Naphthalenebutanoic Acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical experimental insights to serve as a valuable resource in research and development settings.

This compound, a derivative of naphthalene, presents a chemical structure that is of significant interest in medicinal chemistry and materials science. The efficacy of any active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility. Understanding the solubility of this compound in a range of organic solvents is paramount for a variety of applications, including:

-

Crystallization and Purification: Selecting an appropriate solvent system is critical for obtaining a desired polymorphic form and achieving high purity.

-

Formulation Development: The ability to dissolve the API in a suitable solvent is the first step in creating viable dosage forms, from oral solutions to injectable preparations.

-

Analytical Method Development: Solubility data is essential for developing accurate and robust analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

-

Process Chemistry: Efficient scale-up of synthetic routes often depends on the solubility of intermediates and the final product in reaction and extraction solvents.

This guide will delve into the physicochemical properties of this compound that govern its solubility, provide estimated solubility data in common organic solvents, and detail a robust experimental protocol for its determination.

Physicochemical Properties of this compound

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] this compound possesses both a large, non-polar aromatic naphthalene ring and a polar carboxylic acid functional group, giving it a dualistic nature.

The key physicochemical properties of this compound (also known as 4-(2-naphthyl)butanoic acid) are summarized in the table below:

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₄O₂ | [2][3][4] |

| Molecular Weight | 214.26 g/mol | [2][3][4] |

| pKa (Predicted) | 4.75 ± 0.10 | |

| LogP (Predicted) | 3.247 | [2] |

| Boiling Point | 395.6 °C at 760 mmHg | [2] |

| Density | 1.164 g/cm³ | [2] |

| Appearance | White to off-white crystalline powder | [5] |

The carboxylic acid group, with a predicted pKa of around 4.75, can engage in hydrogen bonding with protic solvents and can be deprotonated in the presence of a base to form a more soluble salt.[1] The large naphthalene moiety, however, contributes to its lipophilicity, as indicated by the predicted LogP value, favoring solubility in non-polar organic solvents.[2]

Solubility Profile of this compound in Organic Solvents

The following table provides an estimated solubility of this compound in a selection of common organic solvents at ambient temperature (approximately 20-25 °C). These estimations are based on the compound's polarity, hydrogen bonding capabilities, and the properties of the solvents.

| Solvent | Solvent Polarity | Hydrogen Bonding | Estimated Solubility | Rationale |

| Methanol | Polar Protic | Donor & Acceptor | Soluble | The polar hydroxyl group of methanol can effectively hydrogen bond with the carboxylic acid group of the solute. |

| Ethanol | Polar Protic | Donor & Acceptor | Soluble | Similar to methanol, ethanol is a good solvent for carboxylic acids due to hydrogen bonding.[6] |

| Acetone | Polar Aprotic | Acceptor | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton. |

| Ethyl Acetate | Moderately Polar Aprotic | Acceptor | Soluble | The ester group can accept hydrogen bonds, and the overall polarity is suitable for dissolving the compound. |

| Dichloromethane | Moderately Polar Aprotic | Weak Acceptor | Sparingly Soluble | While it has a dipole moment, its ability to engage in hydrogen bonding is limited, likely resulting in lower solubility. |

| Chloroform | Moderately Polar Aprotic | Weak Donor | Sparingly Soluble | Similar to dichloromethane, it is a less effective solvent for polar functional groups. |

| Diethyl Ether | Slightly Polar Aprotic | Acceptor | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the non-polar ethyl groups can interact with the naphthalene ring.[6] |

| Toluene | Non-polar Aprotic | None | Sparingly Soluble to Insoluble | The non-polar nature of toluene is not conducive to solvating the polar carboxylic acid group. |

| Hexane | Non-polar Aprotic | None | Insoluble | As a non-polar alkane, hexane is a poor solvent for polar compounds like carboxylic acids.[8] |

Disclaimer: The solubility data presented in this table are estimations and should be confirmed experimentally for any critical application.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable and widely used technique for generating accurate solubility data.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Screw-capped glass vials

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of screw-capped glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed to facilitate dissolution.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sampling and Sample Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (compatible with the solvent) into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered sample.

-

-

Quantification:

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). A pre-established calibration curve of known concentrations versus instrument response is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in the desired units, such as mg/mL or g/100mL.

-

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. While quantitative experimental data remains to be extensively published, a strong understanding of its physicochemical properties allows for reliable estimations of its solubility behavior. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data in their laboratories. Such data is indispensable for the rational design of processes in drug development, from synthesis and purification to formulation and analysis.

References

-

Chemsrc. 4-(2-Naphthyl)butanoic acid | CAS#:782-28-5. [Link]

-

ResearchGate. Solubility and thermodynamic properties of 2-naphthoxyacetic acid in twelve mono-solvents. [Link]

-

Solubility of Things. 4-(1-Naphthyl)butanoic acid. [Link]